1,8-Naphthalic anhydride

Overview

Description

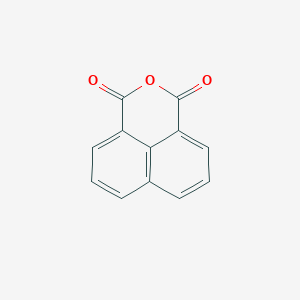

1,8-Naphthalic anhydride (C₁₂H₆O₃) is a polycyclic aromatic compound characterized by two fused benzene rings and an anhydride functional group. It serves as a versatile precursor in organic synthesis, particularly for generating naphthalimide derivatives, which are widely used in pharmaceuticals, fluorescent probes, and materials science.

Preparation Methods

1,8-Naphthalic anhydride is typically prepared by the aerobic oxidation of acenaphthene . The reaction involves the use of oxygen or air as the oxidizing agent, often in the presence of a catalyst. Industrial production methods may vary, but the general approach involves similar oxidation processes.

Chemical Reactions Analysis

1,8-Naphthalic anhydride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can react with amines and alkoxides to form naphthalimides.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form naphthalene-1,8-dicarboxylic acid.

Nucleophilic Displacement: The chloride groups in its derivatives are susceptible to displacement by nucleophiles.

Common reagents used in these reactions include amines, alkoxides, and water. Major products formed from these reactions include naphthalimides and naphthalene-1,8-dicarboxylic acid .

Scientific Research Applications

Pharmaceutical Applications

1,8-NA serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as anticancer agents and nonsteroidal anti-inflammatory drugs (NSAIDs). Notably:

- Naphthalimide Derivatives : These compounds, synthesized from 1,8-NA, have shown promising anticancer activities. For instance, naphthalimide analogues have been reported to exhibit significant cytotoxic effects against various cancer cell lines .

- Molecular Docking Studies : Research indicates that derivatives of 1,8-NA can bind effectively to biological targets, enhancing their therapeutic efficacy .

Material Science Applications

In materials science, this compound is utilized primarily as a cross-linking agent in polymer formulations. Its applications include:

- Epoxy Resins : It enhances mechanical strength, heat resistance, and chemical stability when used in epoxy resins. This property makes it valuable for coatings, adhesives, and electrical insulators .

- Shape Memory Polymers : The compound can undergo Diels-Alder reactions to create shape memory polymers that respond to environmental stimuli .

Dye and Pigment Production

This compound plays a pivotal role in the dye industry:

- Dye Synthesis : It acts as a building block for producing high-performance colorants such as vat dyes and acid dyes. These dyes are essential for textiles and printing inks due to their vibrant colors and stability .

- Optical Brighteners : The compound is also used to synthesize optical brighteners that improve the appearance of fabrics by enhancing their brightness under UV light .

Case Study 1: Anticancer Activity of Naphthalimide Derivatives

A study investigated the cytotoxic effects of naphthalimide derivatives synthesized from this compound on several cancer cell lines. The results indicated that these derivatives exhibited significant antiproliferative activity with IC50 values ranging from nanomolar to micromolar concentrations.

Case Study 2: Development of High-Performance Polymers

Research focused on incorporating this compound into epoxy resin formulations demonstrated improved thermal stability and mechanical properties. These enhancements make the resulting materials suitable for demanding applications in aerospace and automotive industries.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Synthesis of anticancer agents | Enhanced therapeutic efficacy |

| Material Science | Cross-linking agent for epoxy resins | Improved mechanical strength and heat resistance |

| Dye Production | Building block for vat dyes and optical brighteners | Vivid colors and stability |

| Polymer Chemistry | Shape memory polymers | Responsive to environmental stimuli |

Mechanism of Action

The mechanism of action of 1,8-naphthalic anhydride involves its ability to undergo hydrolysis and form naphthalene-1,8-dicarboxylic acid in aqueous solutions . This reaction is pH-dependent and involves the formation of a transition state where an intramolecular proton transfer occurs . The molecular targets and pathways involved in its biological applications, such as anticancer activity, are related to its ability to interact with DNA and other cellular components .

Comparison with Similar Compounds

The following table and analysis compare 1,8-naphthalic anhydride with structurally or functionally related compounds, focusing on synthesis, properties, and applications.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Comparative Insights

Electronic Properties :

- This compound exhibits a ππ* excited state with dual decay pathways (internal conversion and intersystem crossing), while 1,8-naphthalimide’s excited states are dominated by intersystem crossing, enhancing its utility in fluorescence .

- Substitution with electron-withdrawing groups (e.g., nitro in 4-nitro-1,8-naphthalic anhydride) red-shifts absorption and emission, improving photodynamic efficacy .

Reactivity and Functionalization: The anhydride group in this compound allows facile synthesis of carboranyl and triazole derivatives via click chemistry, enhancing antitumor activity . 9,10-Anthraquinone’s ketone groups enable redox reactions, making it suitable for energy storage applications, unlike the anhydride’s nucleophilic reactivity .

Environmental Impact :

- This compound and 1-NP are both combustion byproducts, but 1-NP is a direct emission marker for diesel exhaust, whereas the anhydride is linked to biomass burning .

1,8-Naphthalimide derivatives exhibit lower toxicity but superior fluorescence quantum yields (~0.8), ideal for bioimaging .

Research Findings and Data Highlights

- Antitumor Activity: 3-Carboranyl-1,8-naphthalimide derivatives demonstrated IC₅₀ values of 2.5–8.7 µM against lung cancer cells (A549), outperforming non-boronated analogs .

- Photophysical Properties : this compound’s fluorescence lifetime (τ = 4.2 ns) is shorter than 1,8-naphthalimide (τ = 8.5 ns), reflecting differences in excited-state dynamics .

- Environmental Stability : this compound degrades to naphthalene-1,8-dicarboxylic acid under acidic conditions, complicating its detection in environmental samples .

Biological Activity

1,8-Naphthalic anhydride (NA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis of derivatives, and case studies highlighting its applications.

This compound is an organic compound with the formula . It serves as a precursor for various derivatives that exhibit significant biological activities. The synthesis typically involves the oxidation of acenaphthylene or similar compounds to yield this compound, which can then be further modified to create various naphthalimide derivatives .

Antitumor Activity

Recent studies have demonstrated that 1,8-naphthalimide derivatives possess potent antitumor properties. For instance, a series of novel 1,8-naphthalimide-linked 1,2,3-triazole compounds were synthesized and evaluated for their anti-lung cancer activity. One particular derivative exhibited a significant inhibitory effect on H1975 lung cancer cells, indicating potential for further development in cancer therapeutics .

Inhibition of Dynamin

1,8-Naphthalimide derivatives have been investigated for their ability to inhibit dynamin (dynI), a GTPase involved in endocytosis. A study reported that specific naphthalimide analogues showed varying degrees of inhibition against dynI, with IC50 values ranging from not active to significant inhibition at concentrations up to 300 µM. The most effective compounds were found to interact favorably within the GTP binding pocket of dynI, suggesting a targeted mechanism of action .

| Compound | DynI IC50 (µM) | Activity Level |

|---|---|---|

| 6 | NA | Not Active |

| 9 | 193 ± 37 | Active |

| 11 | 94 | Active |

| 23 | 19.1 | Highly Active |

| 29 | 18.5 | Highly Active |

Toxicological Effects

The compound has also been studied for its toxicological effects on microbial systems. Research indicated that this compound enhances the toxic effects of certain fungicides on Azospirillum brasilense cells. This suggests that while it may have beneficial applications in certain contexts, its use must be carefully managed due to potential toxicity .

Case Studies

Case Study: Antitumor Activity Evaluation

In a study focused on lung cancer treatment, several naphthalimide derivatives were synthesized from this compound. The derivatives were tested against various lung cancer cell lines, revealing that certain modifications significantly enhanced their cytotoxicity compared to the parent compound. The findings support the hypothesis that structural variations can lead to improved therapeutic efficacy .

Case Study: Environmental Impact Assessment

Another investigation assessed the environmental impact of this compound as a herbicide antidote. The study demonstrated that it significantly reduced phytotoxicity when applied alongside other herbicides in agricultural settings. This dual role as both a herbicide antidote and a potential environmental contaminant underscores the need for comprehensive risk assessments in agricultural applications .

Q & A

Basic Research Questions

Q. What are the foundational synthesis routes for 1,8-naphthalic anhydride and its derivatives?

The compound is commonly synthesized via a three-step process starting from acenaphthene: nitration, oxidation, and reduction. Nitration introduces nitro groups, oxidation converts intermediates into anhydrides, and reduction yields amino derivatives like 4-amino-1,8-naphthalic anhydride. Key parameters include temperature control during nitration (yields up to 92.16%) and optimization of oxidant quantity (e.g., HNO₃) during oxidation (yields ~59.49%) . Derivatives are synthesized via condensation reactions with amines or amino acids, often using DMSO as a solvent .

Q. What characterization techniques are critical for confirming the structure of this compound derivatives?

Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS-ESI) are standard for structural validation. For example, ¹H-NMR confirms substitution patterns, while MS-ESI identifies molecular ions (e.g., [M+H]⁺ peaks). Purity is assessed via HPLC (>98% area%) and melting point determination (e.g., 274°C for the anhydride) .

Q. How are fluorescent probes designed using this compound?

Fluorescent derivatives are synthesized by introducing electron-donating groups (e.g., amino or alkylamino substituents) to the naphthalene ring. These modifications enhance π→π* transitions, resulting in strong fluorescence (quantum yields up to 0.8 in ethanol). For example, 4-amino derivatives are linked to thiophene or imidazole moieties for metal ion detection .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?

A single-variable optimization approach is recommended. For nitration, temperature control (e.g., 0–5°C) minimizes side reactions. In oxidation, reflux time and post-treatment (e.g., gradient elution with dichloromethane:methanol) enhance purity. Reduction steps benefit from stoichiometric adjustments (e.g., absolute ethanol and HCl ratios), achieving yields up to 77.47% .

Q. What challenges arise in interpreting the photophysical properties of this compound derivatives?

The compound exhibits complex excited-state dynamics due to interactions between ππ* and nπ* states. For instance, the S₁(ππ*) state borrows intensity from the "dark" 1B₁(nπ*) state via vibronic coupling, complicating spectral interpretation. Computational modeling (e.g., TD-DFT) and supersonic jet spectroscopy are critical for resolving these interactions .

Q. How can environmental monitoring track this compound as a PAH oxidation product?

Liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) is used to identify the compound in environmental matrices. Diagnostic fragmentation ions (e.g., [M–H]⁻=229) and retention time matching (tR=5.6 min) confirm its presence. Acidic extraction may dehydrate naphthalene-1,8-dicarboxylic acid into the anhydride .

Q. What strategies resolve structural ambiguities in derivatives with similar substituents?

Isotopic labeling (e.g., ¹⁵N) and 2D-NMR techniques (e.g., HSQC, HMBC) differentiate substituent positions. For example, NOESY correlations distinguish between para- and meta-substituted amino groups in naphthalimide derivatives .

Q. How do substituents influence fluorescence quenching in complex matrices?

Electron-withdrawing groups (e.g., bromine) reduce fluorescence by promoting intersystem crossing to triplet states. Conversely, alkylamino groups enhance emission via intramolecular charge transfer (ICT). Solvent polarity and pH (e.g., HEPES buffer) further modulate Stokes shifts .

Q. What computational methods model the electronic transitions of this compound?

Time-dependent density functional theory (TD-DFT) predicts vertical excitation energies and spin-orbit coupling between singlet and triplet states. For instance, the 3B₁(nπ*) state lies below the S₁(ππ*) state in naphthalimide derivatives, favoring intersystem crossing .

Q. How is purity assessed for lab-scale batches, and what standards apply?

Purity is validated using HPLC (≥98% area%), supported by melting point consistency (YB/T 5098-2007). Industrial standards (e.g., YB/T 5096-2007) specify anhydride content via titration or spectroscopic methods. Impurity profiling requires GC-MS or IR spectroscopy .

Properties

IUPAC Name |

3-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6O3/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(14)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRSMWKLPSNHDHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C(=O)OC(=O)C3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4026505 | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Light tan solid; [HSDB] Tan powder; Decomposed by water; [MSDSonline] | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

272 °C, 272 degree C (open cup) | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly sol in acetic acid; very soluble in ether and alcohol., Practically insoluble in water | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000041 [mmHg] | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light tan crystalline solid, Needles in alcohol | |

CAS No. |

81-84-5, 34314-32-4 | |

| Record name | Naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenedicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034314324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Naphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H,3H-Naphtho[1,8-cd]pyran-1,3-dione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H,3H-Naphtho(1,8-cd)pyran-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4026505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32RS852X55 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

273-274 °C | |

| Record name | NAPHTHALIC ANHYDRIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7371 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.